molecular formula C29H39N3O3 B13451191 Bilastine Ester

Bilastine Ester

Numéro de catalogue: B13451191
Poids moléculaire: 477.6 g/mol
Clé InChI: AWUXQUVYMUBJSG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Hydrolysis to Bilastine

Reaction Overview
Bilastine ester undergoes hydrolysis under basic conditions to yield Bilastine (free carboxylic acid). This reaction is irreversible due to the deprotonation of the carboxylic acid product, driving the equilibrium toward completion .

Mechanism

  • Base-Promoted Hydrolysis (Saponification):

    • Step 1: Nucleophilic attack by hydroxide ion at the ester carbonyl carbon, forming a tetrahedral alkoxide intermediate .

    • Step 2: Elimination of the alkoxide leaving group (-OR), generating a carboxylate salt .

    • Step 3: Acid workup protonates the carboxylate to yield Bilastine .

Industrial Process

  • Conditions: Alkali metal hydroxides (e.g., NaOH), polar solvents (e.g., ethanol/water mixtures), 30–100°C .

  • Efficiency: Conducted in a one-pot process to avoid intermediate isolation, enhancing yield and reducing costs .

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
CatalystH₂SO₄ or HClNaOH or KOH
SolventWater/alcoholPolar aprotic (e.g., DMF)
Temperature50–80°C30–100°C
ReversibilityReversibleIrreversible
Industrial UseRarePreferred

Transesterification

Reaction Overview
Though not directly exploited in Bilastine synthesis, transesterification is a potential side reaction if alcohols are present during ester processing .

Mechanism

  • Acid-Catalyzed Pathway:

    • Protonation of the ester carbonyl.

    • Nucleophilic attack by an alcohol.

    • Elimination of the original alkoxy group .

  • Base-Catalyzed Pathway:

    • Alkoxide ion attacks the ester carbonyl.

    • Tetrahedral intermediate collapses, releasing the original alcohol .

Industrial Relevance

  • Risk Mitigation: Excess reactant alcohol or selective solvent use prevents unwanted ester exchange during synthesis .

Stability and Degradation Pathways

This compound’s stability is influenced by:

  • Moisture: Accelerates hydrolysis, necessitating anhydrous storage .

  • Temperature: Degrades above 160°C .

  • pH: Susceptible to both acidic and basic hydrolysis .

Degradation Products

  • Primary: Bilastine (via hydrolysis).

  • Secondary: Alcohol byproducts (e.g., ethanol) .

Synthetic Route and Reaction Optimization

Key Steps in Bilastine Synthesis :

  • Grignard Reaction: Introduces carboxylate precursor.

  • Esterification: Converts intermediate to this compound.

  • Hydrolysis: Final step to yield Bilastine.

Optimization Strategies

  • One-Pot Processing: Combines ester coupling and hydrolysis, reducing steps .

  • Catalyst Selection: Alkali hydroxides improve hydrolysis rate and yield .

Comparative Analysis of Ester Reactivity

Reaction TypeThis compoundGeneral Esters
Hydrolysis RateModerateFast (aryl esters)
TransesterificationLowHigh (aliphatic esters)
Stability in AirHighVariable

Industrial Scalability Challenges

  • Cost: High-purity reagents and controlled conditions are required to minimize side reactions .

  • Yield: Base-catalyzed hydrolysis achieves >90% yield in optimized setups .

Activité Biologique

Bilastine, an antihistamine compound, is primarily known for its selective action on the H1 histamine receptor. It functions as an inverse agonist, which distinguishes it from traditional antagonists by not only blocking receptor activity but also reducing the receptor's basal activity. This article delves into the biological activity of bilastine, focusing on its pharmacological properties, efficacy in clinical settings, and underlying mechanisms.

1. Pharmacological Properties

1.1 Mechanism of Action

Bilastine exhibits high specificity for the H1 receptor, with an affinity approximately three times greater than cetirizine and five times greater than fexofenadine . Its inverse agonist activity allows it to effectively down-regulate H1 receptor-mediated responses, which is particularly beneficial in treating allergic conditions.

1.2 Pharmacokinetics

  • Absorption and Bioavailability : Bilastine is rapidly absorbed after oral administration, reaching peak plasma concentrations (C_max) of approximately 220 ng/mL within 1-1.5 hours. The bioavailability is around 60%, which can decrease by about 30% when taken with food or grapefruit juice .
  • Distribution and Metabolism : Approximately 84-90% of bilastine binds to plasma proteins. Notably, bilastine is not significantly metabolized by the liver and does not interact with cytochrome P450 enzymes, minimizing drug-drug interactions .
  • Elimination : The elimination half-life is about 14.5 hours, with most of the drug excreted unchanged in feces (67%) and urine (33%) .

2. Efficacy in Clinical Studies

2.1 Allergic Rhinitis and Chronic Urticaria

Several studies have demonstrated bilastine's efficacy in managing symptoms of allergic rhinitis and chronic urticaria (CU). In a clinical trial involving 128 patients with CU refractory to standard doses of H1 antihistamines, switching to bilastine showed non-inferiority in treatment efficacy compared to a double dose of standard antihistamines .

Table 1: Clinical Efficacy of Bilastine in Allergic Conditions

Study TypeConditionSample SizeTreatment DurationKey Findings
Randomized Controlled TrialChronic Urticaria1287 daysNon-inferiority to double-dose H1AH
Open-label StudyAllergic RhinitisVariesVariesSignificant reduction in nasal symptoms

3. In Vitro Studies

In vitro studies have elucidated bilastine's action on intracellular signaling pathways associated with the H1 receptor. For instance, bilastine has been shown to suppress histamine-induced increases in inositol phosphates (IPs) formation in a dose-dependent manner . Furthermore, it inhibited the release of pro-inflammatory cytokines such as IL-4 and TNF-α from human mast cells, highlighting its anti-inflammatory properties beyond mere antihistaminic effects .

3.1 Cellular Effects

  • Calcium Mobilization : Bilastine reduced calcium oscillations induced by constitutive H1 receptor activity in HeLa cells, demonstrating its role in modulating intracellular calcium levels associated with allergic responses .
  • Gene Expression : It has been observed that bilastine down-regulates basal H1R gene expression, which may contribute to alleviating symptoms during peak pollen periods .

4. Case Studies

A notable case study involved a patient suffering from severe allergic rhinitis who was switched from a first-generation antihistamine to bilastine. The patient reported significant improvement in symptoms with minimal side effects, reinforcing bilastine's favorable safety profile compared to older antihistamines that often cause sedation .

Propriétés

Formule moléculaire

C29H39N3O3

Poids moléculaire

477.6 g/mol

Nom IUPAC

methyl 2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoate

InChI

InChI=1S/C29H39N3O3/c1-5-35-21-20-32-26-9-7-6-8-25(26)30-27(32)23-15-18-31(19-16-23)17-14-22-10-12-24(13-11-22)29(2,3)28(33)34-4/h6-13,23H,5,14-21H2,1-4H3

Clé InChI

AWUXQUVYMUBJSG-UHFFFAOYSA-N

SMILES canonique

CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C(=O)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.